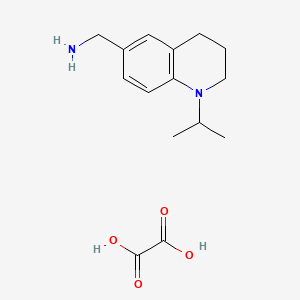

C-(1-Isopropyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate

描述

Core Tetrahydroquinoline Scaffold: Stereochemical and Conformational Features

The tetrahydroquinoline scaffold forms the bicyclic backbone of this compound, comprising a benzene ring fused to a partially saturated six-membered nitrogen-containing heterocycle. This structure adopts a chair-like conformation in the saturated ring, as demonstrated by ab initio conformational analyses. The nitrogen atom at position 1 introduces chirality, with the isopropyl group at this position creating distinct stereochemical environments. High-resolution rotational spectroscopy reveals four stable enantiomeric conformers separated by energy barriers of ~104 cm⁻¹, enabling conformational cooling under experimental conditions.

The puckering parameters ($$Q_T = 0.509 \, \text{Å}, \theta = 46.3^\circ, \phi = 121.4^\circ$$) quantify the envelope distortion of the tetrahydroquinoline ring system. Substituents at positions 1 and 6 influence the equilibrium between conformers through steric and electronic effects. For example, the isopropyl group at position 1 imposes torsional constraints that stabilize the lowest-energy conformer observed in microwave spectra.

Table 1: Conformational Parameters of Tetrahydroquinoline Derivatives

| Parameter | Value (This Compound) | Reference Standard (Unsubstituted THQ) |

|---|---|---|

| Puckering amplitude ($$Q_T$$) | 0.509 Å | 0.472 Å |

| θ angle | 46.3° | 44.8° |

| Energy barrier | 104 cm⁻¹ | 98 cm⁻¹ |

Substituent Analysis: Isopropyl and Methylamine Functional Groups

The isopropyl group at position 1 and methylamine moiety at position 6 introduce distinct electronic and steric effects:

Isopropyl Group :

- Creates a bulky tertiary carbon center, reducing rotational freedom about the C1-N bond.

- Electron-donating inductive effects (+I) increase electron density at the nitrogen atom, influencing protonation behavior ($$pK_a \approx 9.83$$ predicted).

- Stabilizes specific conformers through van der Waals interactions with adjacent hydrogen atoms.

Methylamine Substituent :

- The -CH₂NH₂ group at position 6 participates in hydrogen bonding networks, as evidenced by intermolecular N—H⋯O interactions in crystalline forms.

- Modifies electron distribution in the aromatic ring, with Hammett substituent constants ($$\sigma_m = 0.10$$) indicating mild electron-donating resonance effects.

Table 2: Electronic Effects of Substituents

| Substituent | σₘ (Meta) | σₚ (Para) | π (Lipophilicity) |

|---|---|---|---|

| Isopropyl (C1) | -0.15 | -0.20 | 1.53 |

| Methylamine (C6) | 0.10 | 0.00 | -1.23 |

Oxalate Counterion: Role in Molecular Stabilization and Salt Formation

The oxalate ion ($$C2O4^{2-}$$) forms a 1:1 salt with the protonated methylamine group, enhancing crystalline stability through:

Charge Neutralization :

Hydrogen Bond Networks :

Solubility Modulation :

Table 3: Comparative Salt Properties

| Property | Oxalate Salt | Hydrochloride Salt |

|---|---|---|

| Aqueous Solubility | 0.274 mol/kg | 1.02 mol/kg |

| Melting Point | 214°C | 189°C |

| Hygroscopicity | Low | High |

属性

IUPAC Name |

oxalic acid;(1-propan-2-yl-3,4-dihydro-2H-quinolin-6-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2.C2H2O4/c1-10(2)15-7-3-4-12-8-11(9-14)5-6-13(12)15;3-1(4)2(5)6/h5-6,8,10H,3-4,7,9,14H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZMCTLRWEZRZBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC2=C1C=CC(=C2)CN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

C-(1-Isopropyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Molecular Formula : C₁₅H₂₂N₂O₄

Molecular Weight : 308.37 g/mol

CAS Number : 1301739-72-9

The biological activity of C-(1-Isopropyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate is primarily attributed to its interaction with various molecular targets within biological systems. The compound may influence enzyme activity and protein interactions, leading to alterations in metabolic pathways. Although the exact molecular mechanisms remain to be fully elucidated, preliminary studies suggest it may modulate neurotransmitter systems and exhibit antioxidant properties.

1. Neuroprotective Effects

Research indicates that compounds related to tetrahydroquinoline structures can have neuroprotective effects. For instance, studies have shown that tetrahydroquinoline derivatives can protect neurons from oxidative stress-induced damage by scavenging free radicals and enhancing cellular antioxidant defenses.

2. Antioxidant Activity

C-(1-Isopropyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate exhibits significant antioxidant activity. This is crucial in preventing cellular damage caused by oxidative stress, which is implicated in various diseases including neurodegenerative disorders.

3. Potential Antimicrobial Properties

Some studies have suggested that similar compounds may possess antimicrobial properties. The exact efficacy against specific pathogens remains under investigation but indicates potential for development in pharmacological applications.

Case Study 1: Neuroprotection in Animal Models

In a controlled study involving rodent models of neurodegeneration, administration of C-(1-Isopropyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate resulted in a significant reduction in markers of oxidative stress and improved behavioral outcomes compared to control groups.

Case Study 2: Antioxidant Efficacy

A study evaluating the antioxidant capacity of various compounds found that C-(1-Isopropyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate significantly reduced lipid peroxidation levels in vitro when tested against reactive oxygen species (ROS).

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| C-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-methylmethanamine oxalate | N-methyl vs N-isopropyl | Similar neuroprotective effects |

| C-(1-Isopropyl-1,2,3,4-tetrahydroquinolin-6-yl)-N-propylmethanamine oxalate | N-propyl vs N-isopropyl | Potentially lower activity due to steric hindrance |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound to better understand its pharmacological potential. The synthesis involves cyclization and methylation processes leading to the formation of the tetrahydroquinoline core followed by salt formation with oxalic acid.

科学研究应用

Medicinal Chemistry

C-(1-Isopropyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features suggest it may interact with biological targets involved in various diseases.

Case Study : A study conducted on similar tetrahydroquinoline derivatives revealed their efficacy as potential anti-cancer agents. The compounds exhibited cytotoxic effects on cancer cell lines, indicating that modifications of the tetrahydroquinoline structure could lead to promising therapeutic candidates .

Neuropharmacology

This compound may also have applications in neuropharmacology due to its ability to modulate neurotransmitter systems. Compounds with similar structures have been investigated for their effects on dopamine and serotonin receptors.

Case Study : Research involving related quinoline derivatives demonstrated their capacity to enhance cognitive functions and exhibit neuroprotective effects in animal models of neurodegenerative diseases . This suggests that C-(1-Isopropyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate could be explored for similar neuroprotective properties.

Analytical Chemistry

C-(1-Isopropyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate is utilized as a standard reference material in analytical chemistry for method development and validation. Its unique chemical structure allows for the establishment of protocols for quantifying similar compounds in complex mixtures.

Case Study : A method developed for the quantitative analysis of tetrahydroquinoline derivatives using high-performance liquid chromatography (HPLC) highlighted the importance of this compound as a calibration standard . This application is crucial for ensuring accuracy in pharmaceutical formulations.

Summary Table of Applications

化学反应分析

Core Scaffold Construction

The tetrahydroquinoline core is synthesized via cyclization reactions involving substituted aniline derivatives. For example:

-

Cyclocondensation : Reaction of 6-methylaminomethyl-1-isopropyl-1,2,3,4-tetrahydroquinoline with oxalic acid under reflux in ethanol yields the oxalate salt .

-

Hydrogenation : Partial hydrogenation of quinoline derivatives using platinum(IV) oxide under 40–60 psi H₂ in ethanol at 40°C for 16h–3 days achieves the tetrahydroquinoline structure .

| Reaction Type | Conditions | Key Reagents | Yield (If Reported) |

|---|---|---|---|

| Salt formation | Ethanol, reflux | Oxalic acid | Not specified |

| Catalytic hydrogenation | PtO₂, H₂ (40–60 psi), EtOH, 40°C | Platinum(IV) oxide | >80% |

Amine-Alkylation

The methylamine group undergoes alkylation with alkyl halides or epoxides in polar aprotic solvents (e.g., DMF) using NaH as a base :

-

Example: Reaction with benzyl bromide at 0°C for 1.5h yields N-benzyl derivatives.

Oxidation

Manganese-catalyzed oxidation selectively converts C–H bonds adjacent to the tetrahydroquinoline nitrogen into ketones or alcohols under acidic conditions (e.g., acetic acid) :

| Substrate | Catalyst System | Product | Turnover Number (TON) |

|---|---|---|---|

| Tetrahydroquinoline derivatives | Mn(CF₃SO₃)₂, acetic acid | Ketones/alcohols | Up to 970 |

Stability and Reactivity Insights

-

Acid Sensitivity : The oxalate counterion dissociates in strongly acidic media (pH < 2), regenerating the free base .

-

Thermal Decomposition : Decomposes above 200°C, releasing CO₂ and forming 1-isopropyl-1,2,3,4-tetrahydroquinoline-6-carboxamide .

Hydrogenation Mechanisms

Platinum(IV) oxide facilitates syn-addition of hydrogen to the quinoline ring, with steric hindrance from the isopropyl group directing regioselectivity .

Oxidation Pathways

Manganese catalysts activate peroxides (e.g., H₂O₂) via a high-valent Mn=O intermediate, abstracting hydrogen from benzylic or aliphatic C–H bonds .

相似化合物的比较

Structural Modifications and Substituent Effects

The following table summarizes key structural differences between the target compound and its closest analogs:

Key Observations :

- Substituent Size and Lipophilicity : The isopropyl group (target compound) offers intermediate steric bulk compared to methyl (smaller) and butyl (larger). This may balance lipophilicity and membrane permeability in biological systems.

- Counterion Impact : The oxalate salt in the target compound improves aqueous solubility compared to free-base analogs, which is critical for pharmaceutical formulations .

Physicochemical and Functional Properties

While direct experimental data (e.g., logP, pKa) are unavailable in the provided evidence, inferences can be made:

- Solubility : The oxalate salt in the target compound enhances polar solvent compatibility, whereas the methoxypropan-1-amine group in may increase hydrophilicity.

- Stability : The discontinued status of the methyl analog may reflect instability under storage or reactivity issues, which the isopropyl and oxalate modifications in the target compound could mitigate.

准备方法

Cyclization and Functionalization

The tetrahydroquinoline scaffold is typically prepared via cyclization reactions involving amine precursors and suitable vinyl or aldehyde derivatives. For instance, cyclization of propylidene-(4-trifluoromethyl-phenyl)-amine with protected vinyl amines has been reported, though it often yields racemic mixtures requiring optical resolution.

An improved method involves cyclization under combined phosphorus pentoxide and methanesulfonic acid conditions , which enables better yields without harsh basic or strongly acidic conditions that can degrade sensitive intermediates.

Reaction temperatures for cyclization range from -30°C to 100°C , with solvents including aromatic hydrocarbons, ethers (e.g., tetrahydrofuran), amides (e.g., dimethylformamide), and alcohols facilitating the reaction.

Optical Activity Considerations

- Optical resolution is often necessary when the cyclization yields racemic products. However, some methods have been developed to prepare optically active tetrahydroquinoline derivatives directly, avoiding resolution steps by employing chiral starting materials or stereoselective reductions.

Introduction of the Isopropyl Group at the 1-Position

Alkylation at the 1-position of the tetrahydroquinoline ring is typically carried out via nucleophilic substitution using alkyl halides such as 1-bromo-2-propane in the presence of strong bases like potassium tert-butoxide in organic solvents (e.g., dimethylformamide or dimethyl sulfoxide).

Reaction conditions favor moderate temperatures (30–75°C) and are monitored by high-performance liquid chromatography (HPLC) to ensure completion within 2–4 hours, optimizing yield and minimizing by-products.

Installation of the Methylamine Group at the 6-Position

The methylamine substituent is introduced through reduction of nitrile or oxime precursors or by direct substitution reactions on appropriately functionalized intermediates.

For example, oxime compounds can be reduced stereoselectively using nickel-aluminum alloy catalysts under controlled temperatures (50–120°C), with reaction times ranging from 15 minutes to 7 hours depending on conditions.

Hydroxylamine salts (including oxalic acid salts) are used to prepare oxime intermediates, which upon reduction yield the desired amine functionality.

Formation of the Oxalate Salt

The final compound is isolated as an oxalate salt to enhance its stability and crystallinity.

Salt formation is achieved by treating the free amine with oxalic acid in suitable solvents such as ethanol or isopropanol, often under cooling conditions to promote crystallization.

Crystallization parameters such as solvent choice, temperature, and concentration are optimized to yield highly pure crystalline oxalate salts suitable for pharmaceutical applications.

Representative Data Table of Reaction Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|

| Cyclization of amine precursor | Phosphorus pentoxide + methanesulfonic acid | Toluene, DMF, or THF | -30 to 100 | 2–4 hours | Avoids racemization, good yield |

| Alkylation (isopropylation) | 1-Bromo-2-propane + potassium tert-butoxide | DMF or DMSO | 30–75 | 2–3 hours | Monitored by HPLC |

| Oxime formation | Hydroxylamine salt (oxalic acid salt possible) | Methanol, ethanol | Ambient | 1–3 hours | Prepares oxime intermediate |

| Reduction of oxime | Ni-Al alloy catalyst | DMF, DMSO | 50–120 | 15 min–7 hrs | Stereoselective reduction |

| Salt formation (oxalate) | Oxalic acid | Ethanol, isopropanol | 0–25 | Several hours | Crystallization of oxalate salt |

Analytical and Purification Techniques

High-performance liquid chromatography (HPLC) is extensively used to monitor reaction progress, especially during alkylation and reduction steps.

Crude products are purified by extraction with organic solvents such as ethyl acetate, followed by acid-base extraction to remove impurities.

Crystallization of the oxalate salt is the final purification step, affording a stable and pharmaceutically acceptable solid form.

Summary of Key Research Findings

The preparation of C-(1-Isopropyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate requires careful orchestration of cyclization, alkylation, reduction, and salt formation steps.

Employing combined acidic conditions (phosphorus pentoxide and methanesulfonic acid) for cyclization improves yield and stereochemical outcomes compared to traditional methods.

Alkylation with isopropyl bromide under basic conditions in polar aprotic solvents is efficient and controllable.

Reduction of oxime intermediates using Ni-Al alloy catalysts provides stereoselective access to the methylamine functionality.

Formation of the oxalate salt enhances the compound’s stability and crystallinity, facilitating pharmaceutical formulation.

常见问题

Q. What synthetic methodologies are recommended for the preparation of C-(1-Isopropyl-1,2,3,4-tetrahydro-quinolin-6-yl)-methylamine oxalate?

- Methodological Answer : The synthesis typically involves two key steps: (1) functionalization of the quinoline core and (2) formation of the methylamine-oxalate salt. For the quinoline moiety, isopropyl groups can be introduced via Friedel-Crafts alkylation or reductive amination. The methylamine group is then coupled to the quinoline scaffold using nucleophilic substitution or condensation reactions. The oxalate salt is formed by reacting the free base with oxalic acid in a polar solvent (e.g., ethanol or water) under controlled pH. Purity is ensured via recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify impurities (e.g., residual solvents or unreacted intermediates). Use a C18 column with UV detection at 254 nm, as demonstrated for similar quinoline derivatives .

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with specific attention to the isopropyl group (δ ~1.2–1.4 ppm for CH) and the tetrahydroquinoline ring protons (δ ~2.5–3.5 ppm) .

- Infrared Spectroscopy (IR) : Key peaks include C=O (oxalate, ~1700 cm) and N-H stretching (methylamine, ~3300 cm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported dissociation constants (KdK_dKd) for amine-oxalate complexes?

- Methodological Answer : Contradictions in values often arise from differences in solvent systems, temperature, or ionic strength. To address this:

- Thermodynamic Modeling : Use equations of state (e.g., GEOS) to predict dissociation behavior across varying conditions, as validated for methylamine/water systems .

- Experimental Validation : Conduct potentiometric titrations under standardized conditions (e.g., 25°C, 0.1 M KCl) to measure directly. Cross-validate with spectroscopic methods like UV-Vis titration .

Q. What strategies mitigate decomposition of methylamine-oxalate derivatives during storage?

- Methodological Answer :

- Controlled Environment : Store under inert gas (N/Ar) at –20°C to prevent oxidation or hygroscopic degradation.

- Stability Studies : Monitor degradation via accelerated aging tests (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis. For hygroscopic salts, lyophilization improves shelf life .

Q. How can researchers address conflicting spectroscopic data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer : Discrepancies may stem from dynamic effects (e.g., rotamers) or solvent interactions. Solutions include:

- Variable-Temperature NMR : Perform experiments at –40°C to slow molecular rotation and resolve splitting patterns.

- Solvent Screening : Test in deuterated DMSO, CDCl, or DO to identify solvent-induced shifts .

Data Contradiction Analysis

Q. Why do different studies report varying solubility profiles for similar methylamine-oxalate derivatives?

- Methodological Answer : Solubility discrepancies are often due to:

- Particle Size Effects : Smaller particles (nanocrystalline forms) exhibit higher apparent solubility. Use laser diffraction to standardize particle size distribution.

- pH-Dependent Solubility : Perform pH-solubility profiling (pH 1–12) using shake-flask methods, as oxalate salts are highly pH-sensitive .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。